molecular formula C11H16Cl2N2O2 B1396792 6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride CAS No. 1332530-74-1

6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B1396792
CAS No.: 1332530-74-1
M. Wt: 279.16 g/mol
InChI Key: MIKCOVFTDFLWGY-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2 and a molecular weight of 279.16 g/mol. Its structure incorporates a picolinic acid framework and a pyrrolidine ring, a nitrogen heterocycle highly valued in medicinal chemistry . The pyrrolidine ring is a prominent scaffold in drug discovery due to its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of a molecule. This non-planarity, a phenomenon known as "pseudorotation," can influence the binding properties and biological activity of research compounds . The presence of both the carboxylic acid and the basic amine groups in the molecule, further stabilized as a dihydrochloride salt, provides distinct points for interaction and salt formation, making it a versatile intermediate for chemical synthesis. This compound is recognized as a valuable building block for research and development, particularly in the design and synthesis of novel molecules for pharmaceutical and agrochemical applications. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13;;/h3-5H,1-2,6-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKCOVFTDFLWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC(=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and:

Biological Activity

6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride, with the CAS number 1332530-74-1, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly its antimicrobial and antiviral properties, supported by relevant research findings and data.

  • Molecular Formula : C11H16Cl2N2O2
  • Molecular Weight : 279.17 g/mol
  • Hazard Class : Irritant

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reviewed various pyridine compounds and highlighted their effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 66Staphylococcus aureus56 ± 0.5% at 100 μg/mL
Compound 66Escherichia coli55 ± 0.5% at 100 μg/mL
Compound PA-1Staphylococcus aureus0.0048 mg/mL
Compound PA-1Escherichia coli0.0048 mg/mL

The presence of the pyridine nucleus in these compounds has been associated with enhanced therapeutic properties, including antimicrobial efficacy against various pathogens such as S. aureus and E. coli .

Antiviral Activity

In the context of emerging viral threats, pyridine compounds have also been investigated for their antiviral properties. The structural characteristics of these compounds allow them to interact with viral proteins, potentially inhibiting viral replication.

A recent review noted that certain pyridine derivatives demonstrated promising antiviral activity against viruses such as SARS-CoV-2, making them candidates for further exploration in therapeutic applications .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated a series of pyridine derivatives, including our compound of interest, against various bacterial strains. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial activity, with specific substitutions enhancing efficacy .
  • Antiviral Potential : Another investigation focused on the antiviral potential of pyridine compounds in the context of COVID-19. The study found that certain derivatives exhibited significant inhibition of viral replication in vitro, highlighting their potential as therapeutic agents against viral infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between the target compound and related derivatives:

Compound Name Core Structure Substituent(s) Functional Groups Notes
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride Pyridine Pyrrolidin-1-ylmethyl at C6 Carboxylic acid (C2), dihydrochloride Hypothesized enhanced solubility
6-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride Pyridine 4-Methylpiperazine at C6 Carboxylic acid (C2), dihydrochloride Discontinued commercial availability
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride Pyridine Methylamino-methyl at C6 Methyl ester (C3), dihydrochloride ≥95% purity; CAS 1909336-84-0
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (e.g., 10a, 10b, 10c) Pyrrolo[2,3-c]pyridine Halogens/methoxy groups at C5 Carboxylic acid (C2) High yields (71–95%) in synthesis
Key Observations:
  • Substituent Position and Type: The target compound’s pyrrolidine group at C6 distinguishes it from analogs with piperazine (e.g., 4-methylpiperazine in ) or methylamino-methyl substituents (e.g., ). These differences may affect steric hindrance and hydrogen-bonding capacity.
  • Functional Groups : The carboxylic acid at C2 in the target compound contrasts with methyl esters (e.g., ) or halogenated/methoxylated pyrrolopyridines (e.g., ). Acidic groups enhance ionic interactions in biological systems, while esters may improve membrane permeability.

Pharmacological and Physicochemical Implications

  • Dihydrochloride Salts: Both the target compound and methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride utilize dihydrochloride salts to improve aqueous solubility, a critical factor for drug delivery.
  • Pyrrolidine vs. Piperazine: Pyrrolidine’s smaller ring size (5-membered vs. Piperazine derivatives often exhibit distinct pharmacokinetic profiles due to increased nitrogen content .
  • Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound could facilitate salt formation or ionic interactions, whereas esters (e.g., ) are typically prodrug forms designed for improved absorption.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via proton and carbon-13 NMR, focusing on pyrrolidine and pyridine ring signals.
  • High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 236.14) .

How can Design of Experiments (DOE) optimize the synthesis of this compound?

Q. Advanced

  • Factorial Design: Screen variables (e.g., reaction temperature, solvent ratio) to identify critical parameters. For example, a 2^3 factorial design reduces trials while isolating temperature as a yield-determining factor.
  • Response Surface Methodology (RSM): Model nonlinear relationships (e.g., catalyst loading vs. reaction time) to maximize yield .

What computational strategies predict this compound’s reactivity in novel reactions?

Q. Advanced

  • Quantum Chemical Calculations: Use density functional theory (DFT) to simulate transition states in nucleophilic substitution reactions involving the pyrrolidine moiety.
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways .

How should contradictory stability data under varying pH conditions be resolved?

Q. Advanced

  • Systematic Stability Studies: Conduct accelerated degradation tests (pH 1–13, 40–60°C) with HPLC monitoring.
  • Kinetic Modeling: Fit degradation data to zero/first-order models to identify pH-sensitive degradation pathways. Contradictions may arise from buffer-catalyzed hydrolysis, requiring DOE-based validation .

What storage conditions ensure long-term stability of this compound?

Q. Basic

  • Temperature: Store at -20°C (powder) or -80°C (solution) to prevent thermal decomposition.
  • Moisture Control: Use desiccants and airtight containers under inert gas (argon/nitrogen) .

What reactor design considerations are critical for scaling up synthesis?

Q. Advanced

  • Mixing Efficiency: Optimize impeller design (e.g., Rushton turbines) to ensure homogeneous distribution of reagents.
  • Heat Transfer: Jacketed reactors with PID-controlled cooling mitigate exothermic side reactions.
  • Residence Time Distribution (RTD): Characterize flow patterns to minimize byproduct formation in continuous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride

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